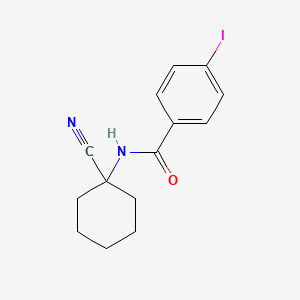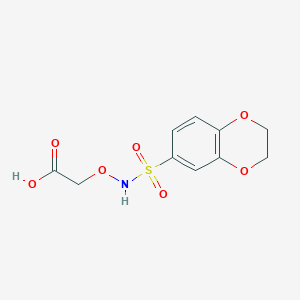![molecular formula C10H12N2O6S B7567169 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid, also known as SAAOA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. SAAOA is a sulfonamide derivative of glyoxylic acid and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in inflammation and cancer progression. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the production of inflammatory cytokines and chemokines in macrophages and to reduce the growth and invasion of cancer cells. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to exhibit antimicrobial activity against various bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its versatility in various fields of research. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development. However, one of the limitations of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its low solubility in water, which may limit its use in certain experiments.
Future Directions
For 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid research include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in drug development. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid and to optimize its chemical structure for improved solubility and bioavailability.
Synthesis Methods
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with glyoxylic acid in the presence of a suitable base. The reaction yields 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid as a white crystalline solid with a melting point of approximately 180°C.
Scientific Research Applications
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development.
properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-7(13)11-8-2-4-9(5-3-8)19(16,17)12-18-6-10(14)15/h2-5,12H,6H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCUNBBCQJNNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)



![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
